7-Methylquinolin-6-amine
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Overview
Description
7-Methylquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a methyl group at the 7th position and an amine group at the 6th position in this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-6-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Methylquinolin-6-amine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylquinolin-6-amine varies depending on its application. In antimicrobial and antimalarial contexts, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may interfere with cell proliferation pathways, such as the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
8-Methylquinoline: Another methylated derivative with different substitution patterns.
6-Aminoquinoline: Similar structure but without the methyl group at the 7th position.
Uniqueness: 7-Methylquinolin-6-amine is unique due to the specific positioning of the methyl and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,11H2,1H3 |
InChI Key |
KVQRYABFFFQRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1N |
Origin of Product |
United States |
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